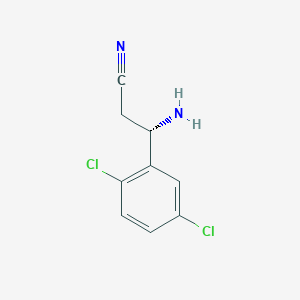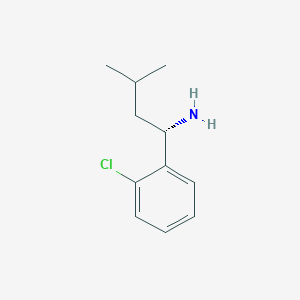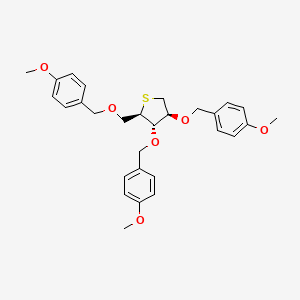
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core and multiple methoxybenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives and 4-methoxybenzyl chloride. The reaction conditions usually require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reactions. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxybenzyl groups or the tetrahydrothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- α-D-gluco-D-manno-6-Undeculopyranose, 2,5-anhydro-5-C-(hydroxymethyl)-6,7-bis-O-(1-oxododecyl)
Uniqueness
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is unique due to its specific stereochemistry and the presence of multiple methoxybenzyl groups. These features confer distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C29H34O6S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
(2R,3S,4S)-3,4-bis[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]thiolane |
InChI |
InChI=1S/C29H34O6S/c1-30-24-10-4-21(5-11-24)16-33-19-28-29(35-18-23-8-14-26(32-3)15-9-23)27(20-36-28)34-17-22-6-12-25(31-2)13-7-22/h4-15,27-29H,16-20H2,1-3H3/t27-,28-,29+/m1/s1 |
Clave InChI |
KWLLFYPUPOAQRZ-NLDZOOGBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)COCC2C(C(CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


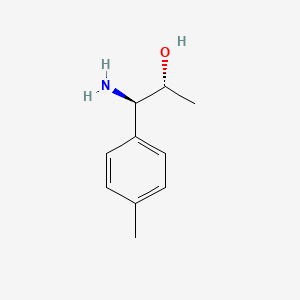
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
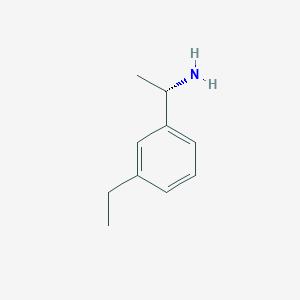

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
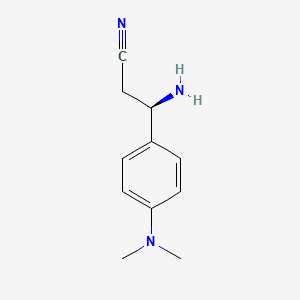
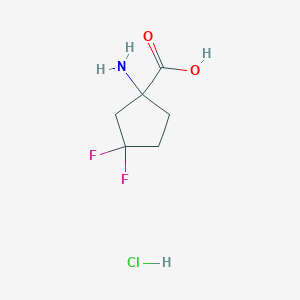
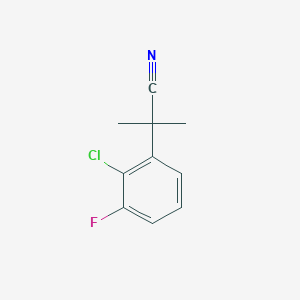
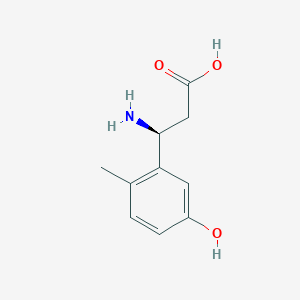
![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
